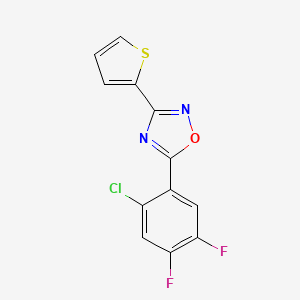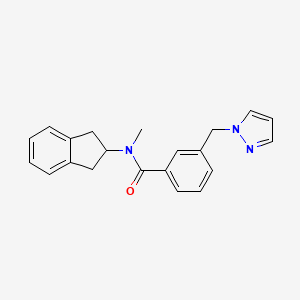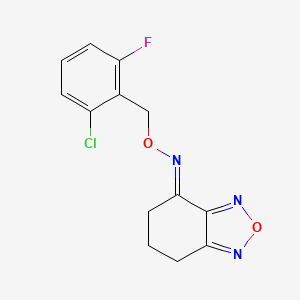![molecular formula C22H23N3O3S2 B5423406 N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5423406.png)
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphomas and leukemias.
Mécanisme D'action
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. Inhibition of these pathways leads to cell cycle arrest, apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit SYK kinase activity in B-cells, with minimal effects on other kinases. This selectivity profile reduces the potential for off-target toxicities and improves the safety profile of the drug. In preclinical studies, this compound has demonstrated potent antitumor activity against a range of B-cell malignancies, including those with high-risk genetic features and resistance to standard therapies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying SYK signaling in B-cells. Its high potency and selectivity allow for robust inhibition of SYK activity at low concentrations, minimizing the potential for off-target effects. This compound is also orally bioavailable and has good pharmacokinetic properties in preclinical models, enabling easy administration in animal studies. However, this compound has some limitations as a tool compound, including its relatively low solubility and stability, which can affect its bioavailability and reproducibility in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and its role in B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Another area of focus is the combination of this compound with other targeted agents or chemotherapy to enhance its antitumor activity and overcome resistance mechanisms. Furthermore, the development of more potent and selective SYK inhibitors may lead to improved clinical outcomes in patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-(4-pyridinylmethyl)benzaldehyde with piperidine-4-carboxylic acid to form the corresponding amide. This intermediate is then treated with 2-thiophenesulfonyl chloride to yield the final product. The overall yield of the synthesis is reported to be around 20%.
Applications De Recherche Scientifique
N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), diffuse large B-cell lymphoma (DLBCL), and follicular lymphoma (FL). In vitro and in vivo studies have demonstrated that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Propriétés
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-22(19-9-13-25(14-10-19)30(27,28)21-2-1-15-29-21)24-20-5-3-17(4-6-20)16-18-7-11-23-12-8-18/h1-8,11-12,15,19H,9-10,13-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXXSUJSZHXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5423324.png)
![11-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423330.png)


![1-(4-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5423340.png)

![2-ethyl-1-{[(4-fluorobenzyl)thio]acetyl}piperidine](/img/structure/B5423363.png)
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5423369.png)
![N-{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5423376.png)


![2-[4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5423390.png)
![2-methoxyethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423399.png)
![2-[(4-acetyl-2-nitrophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5423408.png)